molecular formula C10H4F3NO2S B13665840 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylic Acid

2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylic Acid

Cat. No.: B13665840
M. Wt: 259.21 g/mol
InChI Key: PIINKTRVFONKNT-UHFFFAOYSA-N
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Description

2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylic Acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. The presence of trifluorophenyl groups in this compound enhances its chemical stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylic Acid typically involves the reaction of 3,4,5-trifluorobenzoyl chloride with thioamide under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives .

Scientific Research Applications

2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylic Acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Difluorophenyl)thiazole-4-carboxylic Acid
  • 2-(3,4-Difluorophenyl)thiazole-4-carboxylic Acid
  • 2-(3,4,5-Trichlorophenyl)thiazole-4-carboxylic Acid

Uniqueness

2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylic Acid is unique due to the presence of three fluorine atoms on the phenyl ring, which enhances its chemical stability and biological activity compared to similar compounds .

Properties

Molecular Formula

C10H4F3NO2S

Molecular Weight

259.21 g/mol

IUPAC Name

2-(3,4,5-trifluorophenyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H4F3NO2S/c11-5-1-4(2-6(12)8(5)13)9-14-7(3-17-9)10(15)16/h1-3H,(H,15,16)

InChI Key

PIINKTRVFONKNT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C2=NC(=CS2)C(=O)O

Origin of Product

United States

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